molecular formula C14H20BNO4 B3089137 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylboronic acid CAS No. 1190058-21-9

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylboronic acid

Cat. No.: B3089137
CAS No.: 1190058-21-9
M. Wt: 277.13 g/mol
InChI Key: CXTSAANSISVIEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylboronic acid is a boronic acid derivative of tetrahydroisoquinoline, a scaffold widely utilized in medicinal chemistry and organic synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, enhancing stability during reactions such as Suzuki-Miyaura cross-coupling. The boronic acid functional group at the 7-position enables its use in forming carbon-carbon bonds, particularly in aryl-aryl couplings. This compound is critical for synthesizing complex molecules, including pharmaceuticals and bioactive probes .

Properties

IUPAC Name

[2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-7-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO4/c1-14(2,3)20-13(17)16-7-6-10-4-5-12(15(18)19)8-11(10)9-16/h4-5,8,18-19H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTSAANSISVIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(CCN(C2)C(=O)OC(C)(C)C)C=C1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylboronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₂₀BNO₄
  • Molecular Weight : 277.12 g/mol
  • CAS Number : 1312765-94-8
  • Purity : Typically ≥ 95%

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it a valuable building block in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Boronic acids are known to inhibit proteases and other enzymes by forming stable complexes with their active sites.
  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by inducing apoptosis in cancer cells.
  • Neuroprotective Effects : Research indicates potential neuroprotective effects, possibly through the modulation of neuroinflammatory pathways.

Case Studies and Experimental Data

Recent studies have explored the pharmacological effects of this compound:

  • Anticancer Studies :
    • In vitro studies demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines (e.g., breast and lung cancer) with IC50 values ranging from 5 to 15 µM .
    • A study conducted on xenograft models showed reduced tumor growth when treated with this compound compared to controls .
  • Neuroprotective Studies :
    • Animal models of neurodegeneration revealed that treatment with the compound resulted in improved cognitive function and reduced markers of oxidative stress .
    • The compound was found to downregulate pro-inflammatory cytokines in brain tissues, indicating its potential role in mitigating neuroinflammation .

Table of Biological Activities

Biological ActivityTargetEffectReference
AntitumorVarious cancer cell linesInhibition of proliferation (IC50 5-15 µM)
NeuroprotectionNeuroinflammatory pathwaysReduced oxidative stress and improved cognition

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group facilitates palladium-catalyzed cross-coupling with aryl or heteroaryl halides, a cornerstone reaction in C–C bond formation. This reaction is critical for constructing biaryl systems in drug discovery.

Reaction Partners Catalyst System Conditions Applications
Aryl halides (e.g., Br, I)Pd(PPh₃)₄, PdCl₂(dppf)Dioxane/H₂O, 80–100°C Synthesis of kinase inhibitors
TriflatesPd(OAc)₂, SPhos ligandK₃PO₄, THF, refluxFunctionalization of heterocycles

Key Findings :

  • The boronic acid moiety undergoes coupling with aryl halides to generate biaryl structures, as demonstrated in the synthesis of ROCK1/2 inhibitors (e.g., compound 36 , IC₅₀ = 8 nM for ROCK2) .

  • Steric hindrance from the tetrahydroisoquinoline scaffold may require optimized ligand systems (e.g., bulky phosphine ligands) to enhance reaction efficiency .

Deprotection of the Boc Group

The Boc group is selectively cleaved under acidic conditions to unmask the secondary amine, enabling further functionalization.

Deprotection Agent Conditions Intermediate
Trifluoroacetic acidDCM, 0°C to RT, 1–2 hrs 1,2,3,4-Tetrahydroisoquinolin-7-ylboronic acid
HCl (gaseous)Dioxane, 0°C, 30 min Free amine for peptide coupling

Key Findings :

  • Boc deprotection is quantitative under mild acidic conditions, preserving the boronic acid functionality .

  • The resulting amine can undergo re-protection or direct coupling (e.g., with carboxylic acids via EDAC/HOBt) for further derivatization .

Petasis Boron–Mannich Reaction

The compound participates in multicomponent Petasis reactions with aldehydes and amines to generate α-aryl glycine derivatives, a key step in synthesizing bioactive molecules.

Components Catalyst Products Biological Relevance
Salicylaldehyde + morpholineZn₂Dy₂ cluster Tertiary amine derivativesγ-Secretase modulators
Glyoxylic acid + sulfinamideInBr₃ Enantiomerically pure amino acidsAntibacterial agents

Mechanistic Insight :

  • The boronic acid forms a transient boronate complex with the aldehyde, enabling nucleophilic attack by the amine to yield stereochemically defined products .

  • Asymmetric variants using chiral sulfinamides achieve enantiomeric excess (ee) >90% .

Biological Activity and SAR Studies

Structural modifications of the boronic acid moiety influence potency and selectivity in kinase inhibition:

Modification Activity (IC₅₀) Selectivity (vs PKA) Reference
Ethylpyrrolidine substitution8 nM (ROCK2)>600-fold
3-Fluoro pyridine derivative15 nM (ROCK2)50-fold

Key Observations :

  • The boronic acid group enhances binding to aspartic acid residues (e.g., ASP202 in ROCK1) via reversible covalent interactions .

  • Substituents on the tetrahydroisoquinoline core fine-tune pharmacokinetic properties, such as metabolic stability .

Comparative Reactivity Table

Reaction Type Key Reagents Yield Range Functional Group Tolerance
Suzuki-Miyaura CouplingPd catalysts, aryl halides61–75% Boc, esters, ethers
Petasis ReactionAldehydes, amines, InBr₃90–99% Boronic acid, Boc
Boc DeprotectionTFA, HCl>95% Boronic acid

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on substituent positions, protective groups, and reactivity. Below is a detailed analysis:

Structural Analogs in the Tetrahydroisoquinoline Series

Compound Name Substituent Position Functional Group Purity (%) Price (¥/1g) Key Differences
(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid 6-position Boronic acid 98 2,500 Boronic acid at the 6-position alters electronic distribution, reducing steric hindrance compared to the 7-position isomer. This impacts cross-coupling efficiency .
2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid 7-position Carboxylic acid 95 425 Replacing boronic acid with a carboxylic acid limits utility in cross-coupling reactions but expands applications in amide bond formation .
tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate 4-position Amine 95 4,961 The unprotected amine at the 4-position increases reactivity but reduces stability, necessitating careful handling .

Functional Group Variations

  • Sulfamic Acid Analogs: The compound [(3R)-2-(tert-butoxycarbonyl)-3-(methylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]sulfamic acid () replaces the boronic acid with a sulfamic acid group. This substitution introduces hydrogen-bonding capacity and alters solubility, making it more suitable for targeting sulfotransferase enzymes .
  • Carbamoyl Derivatives : Methylcarbamoyl substituents (as in ) enhance binding affinity to certain receptors but reduce electrophilicity, limiting cross-coupling utility .

Reactivity and Stability

  • Boc Protection: The Boc group in the target compound improves stability compared to analogs with free amines (e.g., tert-butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate), which are prone to oxidation .
  • Boronic Acid Reactivity : The 7-position boronic acid exhibits moderate reactivity in Suzuki-Miyaura couplings due to steric effects from the adjacent Boc group. In contrast, the 6-position isomer () shows faster coupling rates but lower regioselectivity .

Market and Availability Considerations

As of 2025, 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylboronic acid is listed as discontinued across multiple suppliers (). Its analogs, however, remain available:

  • The 6-yl boronic acid derivative is priced at ¥2,500/g (98% purity) .
  • The carboxylic acid variant is more affordable (¥425/g) but serves distinct synthetic purposes .

Research Implications

The discontinuation of the target compound () highlights the need for alternative routes or analogs. The 6-yl boronic acid derivative offers a viable substitute for cross-coupling reactions, while sulfamic acid analogs () expand biological targeting capabilities. Researchers must balance steric, electronic, and economic factors when selecting substitutes.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylboronic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronic acid moiety. A methodological approach involves:

  • Using palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres .
  • Reacting with halogenated precursors (e.g., brominated or iodinated intermediates) in a mixture of 1,2-dimethoxyethane (DME) and water .
  • Adding a base such as sodium carbonate to facilitate transmetalation .
  • Purifying via aqueous workup (e.g., ethyl acetate and sodium bicarbonate) followed by column chromatography .

Q. What purification methods are effective for isolating this boronic acid derivative?

  • Aqueous extraction : Use ethyl acetate to separate organic layers, followed by washing with sodium bicarbonate to remove acidic impurities .
  • Column chromatography : Employ silica gel with gradients of ethyl acetate/hexane for optimal resolution.
  • Recrystallization : Use solvents like methanol or dichloromethane/hexane mixtures to achieve high purity (>97% by GC) .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on the tert-butoxycarbonyl (Boc) group’s characteristic peaks (δ ~1.4 ppm for tert-butyl) .
  • Mass spectrometry (MS) : Verify molecular weight (e.g., via ESI-MS) against the calculated molecular formula (C₁₄H₁₈BNO₄).
  • HPLC : Monitor purity using reverse-phase columns (C18) with acetonitrile/water mobile phases .

Advanced Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this boronic acid?

Key optimization parameters include:

  • Catalyst selection : Compare Pd(OAc)₂ with ligand-supported systems (e.g., SPhos) to enhance yields in sterically hindered couplings .
  • Solvent systems : Test DME vs. THF/water mixtures to balance solubility and reaction rates .
  • Temperature : Evaluate reflux vs. microwave-assisted heating to reduce reaction times.
  • Molar ratios : Adjust boronic acid:halide ratios (1.1:1 to 1.5:1) to minimize side products .

Q. What are the stability considerations for this compound under different storage conditions?

  • Moisture sensitivity : Store under nitrogen or argon at -20°C to prevent hydrolysis of the Boc group .
  • Light exposure : Use amber vials to avoid photodegradation, as boronic acids can form inactive dimers .
  • Decomposition indicators : Monitor for color changes (yellowing) or precipitation, signaling degradation .

Q. How does steric hindrance from the tert-butoxycarbonyl group influence coupling efficiency?

  • The Boc group reduces reactivity in cross-couplings due to steric bulk, requiring:
    • Higher catalyst loadings (5–10 mol% Pd) .
    • Prolonged reaction times (12–24 hours) .
  • Comparative studies with unsubstituted analogs show 15–20% lower yields, necessitating iterative optimization .

Q. What strategies mitigate decomposition during prolonged reactions?

  • Inert atmosphere : Rigorous nitrogen purging minimizes oxidation of the boronic acid .
  • Stabilizing additives : Include radical scavengers (e.g., BHT) or excess ligand to prevent Pd black formation .
  • Low-temperature quenching : Rapid cooling post-reaction prevents retro-arylation .

Q. How to resolve contradictory data in catalytic efficiency across different studies?

  • Variable analysis : Systematically test parameters like solvent polarity, base strength, and ligand steric effects. For example:
    • Sodium carbonate (pH 9–10) vs. stronger bases (e.g., K₃PO₄) may alter reaction pathways .
    • Polar aprotic solvents (DME) vs. ethereal solvents (THF) impact boronic acid solubility and reactivity .
  • Control experiments : Replicate conflicting studies under identical conditions to isolate variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylboronic acid
Reactant of Route 2
Reactant of Route 2
2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.